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Introduction
The integrity of the human genome is under constant assault from both endogenous and

exogenous sources of DNA damage. Double-strand breaks (DSBs) are among the most

cytotoxic lesions, and their accurate repair is paramount to preventing genomic instability, a

hallmark of cancer. Homologous recombination (HR) is a high-fidelity DSB repair pathway that

relies on a complex interplay of proteins to use a homologous template for repair. Central to

this process is the tumor suppressor protein BRCA2 and the recombinase RAD51. BRCA2

facilitates the loading of RAD51 onto single-stranded DNA (ssDNA) at the site of damage, a

critical step for the initiation of strand invasion. The interaction between BRCA2 and RAD51 is

mediated by a series of eight conserved motifs of approximately 35 amino acids within BRCA2,

known as the BRC repeats. This guide focuses specifically on the fourth BRC repeat, BRC4wt,
detailing its molecular function in the regulation of RAD51 and its role within the broader

context of DNA repair pathways, including the Fanconi Anemia pathway.

Core Function of BRC4wt in Homologous
Recombination
The BRC repeats of BRCA2 are not functionally redundant; they can be categorized into two

classes with distinct effects on RAD51 activity. BRC1, BRC2, BRC3, and BRC4 constitute a

group that binds to free RAD51 with high affinity.[1] The BRC4 repeat, in particular, plays a
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multifaceted role in modulating RAD51 function to ensure the fidelity of homologous

recombination.

Modulation of RAD51 Nucleoprotein Filament Formation
The primary function of BRC4 is to regulate the assembly of the RAD51 nucleoprotein filament,

which is the active species in the search for homology and strand invasion. BRC4 achieves this

through several key mechanisms:

Promotion of RAD51 Assembly on ssDNA: BRC4 promotes the assembly of RAD51 onto

single-stranded DNA.[2][3] This is a crucial step in preparing the damaged DNA for

homologous pairing. The addition of BRC4 leads to a concentration-dependent increase in

RAD51-ssDNA complexes.[2]

Inhibition of RAD51 Nucleation on dsDNA: Conversely, BRC4 inhibits the nucleation of

RAD51 filaments on double-stranded DNA (dsDNA).[2][3] This is a critical regulatory step

that prevents the sequestration of RAD51 on undamaged chromatin and ensures that

RAD51 is specifically targeted to the ssDNA tails characteristic of a DSB.

Stabilization of the Active RAD51-ssDNA Filament: BRC4 stabilizes the RAD51-ssDNA

filament by inhibiting the DNA-dependent ATPase activity of RAD51.[1][2] ATP hydrolysis by

RAD51 is associated with its dissociation from DNA. By blocking this activity, BRC4

maintains RAD51 in its active, ATP-bound state on the ssDNA, thereby enhancing the

stability of the presynaptic filament.[2]

Quantitative Data Summary
The interaction between BRC4 and RAD51, and the functional consequences thereof, have

been quantified in several studies. The following tables summarize key quantitative data.

Interaction Method
Affinity (Binding

Constant)
Reference

BRC4 peptide with

RAD51(241-260)

Fluorescence

Spectroscopy
1.647 x 10⁻⁴ L mol⁻¹ [4]

P2 (BRC4 analogue)

with RAD51(241-260)

Microscale

Thermophoresis

Dissociation Constant

(Kd) = 44.286 μM
[4]
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Parameter Condition Effect of BRC4 Reference

ssDNA-dependent

ATP hydrolysis by

RAD51

In vitro assay

BRC4 decreases ATP

hydrolysis in a

concentration-

dependent manner.

The order of inhibition

for the first four BRC

repeats is BRC4 >

BRC2 > BRC3 >

BRC1.

[1]

RAD51-ssDNA

complex formation

Electrophoretic

Mobility Shift Assay

(EMSA)

BRC4 increases

RAD51-ssDNA

complexes from ~30%

to almost 100% in a

concentration-

dependent manner.

[2]

RAD51 binding to

dsDNA

Electrophoretic

Mobility Shift Assay

(EMSA)

Increasing

concentrations of

BRC4 inhibit the

binding of RAD51 to

dsDNA.

[3]

BRC4wt in the Fanconi Anemia Pathway
The Fanconi Anemia (FA) pathway is a crucial DNA repair pathway primarily responsible for the

repair of interstrand crosslinks (ICLs).[5][6] A direct link between the FA pathway and

homologous recombination was established with the discovery that the FA gene FANCD1 is, in

fact, BRCA2.[5][7] Therefore, BRCA2, and by extension its BRC repeats, play a critical role in

the FA pathway.

The FA pathway is initiated by the recognition of a stalled replication fork at an ICL. This leads

to the activation of the FA core complex, which monoubiquitinates the FANCI-FANCD2 (I-D2)

complex. This ubiquitination is a key step that allows the I-D2 complex to be targeted to the site

of damage, where it orchestrates the subsequent repair steps.[6][8]
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BRCA2 (FANCD1) functions downstream in the FA pathway.[7] Following the initial processing

of the ICL, which involves nucleolytic incisions, a DSB is generated. This DSB is then repaired

by homologous recombination. It is at this stage that BRCA2, through its BRC repeats including

BRC4, recruits and loads RAD51 onto the ssDNA regions of the processed ICL, initiating the

HR-mediated repair of the break.[8] Thus, the BRC4-mediated regulation of RAD51 is integral

to the successful completion of ICL repair via the Fanconi Anemia pathway.

Signaling Pathways and Experimental Workflows
BRC4-RAD51 Signaling in Homologous Recombination
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Caption: BRC4wt's role in directing RAD51 to ssDNA for HR.
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Caption: Role of BRCA2/RAD51 in the Fanconi Anemia pathway.

Experimental Workflow: Co-Immunoprecipitation
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Click to download full resolution via product page

Caption: Workflow for BRC4-RAD51 Co-Immunoprecipitation.

Detailed Experimental Protocols
Co-Immunoprecipitation of BRC4 and RAD51
Objective: To verify the in vivo or in vitro interaction between a BRC4-containing protein and

RAD51.

Methodology:

Cell Lysis:

Culture cells expressing the proteins of interest to ~80-90% confluency.

Wash cells with ice-cold PBS and lyse using a non-denaturing lysis buffer (e.g., RIPA

buffer without SDS, supplemented with protease and phosphatase inhibitors).

Incubate on ice for 30 minutes with periodic vortexing.

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant

containing the protein lysate.

Immunoprecipitation:

Pre-clear the lysate by incubating with Protein A/G agarose/magnetic beads for 1 hour at

4°C on a rotator.

Centrifuge and transfer the pre-cleared supernatant to a new tube.

Add the primary antibody against the "bait" protein (e.g., anti-BRCA2 or an epitope tag on

a BRC4 construct) to the lysate. Incubate overnight at 4°C with gentle rotation.

Add fresh Protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at

4°C to capture the immune complexes.

Washing and Elution:
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Pellet the beads by centrifugation and discard the supernatant.

Wash the beads 3-5 times with ice-cold wash buffer (e.g., lysis buffer with a lower

detergent concentration) to remove non-specifically bound proteins.

Elute the bound proteins from the beads by adding 1x Laemmli sample buffer and boiling

at 95-100°C for 5-10 minutes.

Analysis:

Separate the eluted proteins by SDS-PAGE.

Transfer the proteins to a PVDF or nitrocellulose membrane.

Perform a Western blot analysis using a primary antibody against the "prey" protein

(RAD51) to detect its presence in the immunoprecipitated complex.

In Vitro RAD51 Filament Assembly Assay (EMSA)
Objective: To quantitatively assess the effect of BRC4 on the binding of RAD51 to ssDNA or

dsDNA.

Methodology:

Reaction Setup:

Prepare a reaction buffer (e.g., 25 mM Tris-OAc pH 7.5, 1 mM DTT, 2 mM ATP, 1 mM

MgCl₂, 2 mM CaCl₂).

In a series of tubes, pre-incubate a constant concentration of purified RAD51 protein with

increasing concentrations of purified BRC4 peptide for 15 minutes at 37°C.

DNA Binding:

Add a ⁵²P-labeled DNA substrate (e.g., a 40-mer oligonucleotide, either ssDNA or dsDNA)

to each reaction tube.

Incubate for another 15-30 minutes at 37°C to allow for protein-DNA complex formation.
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Electrophoresis:

Add a loading dye to the reactions.

Load the samples onto a native polyacrylamide or agarose gel.

Run the gel at a constant voltage in a cold room or with a cooling system to prevent

dissociation of the complexes.

Visualization and Quantification:

Dry the gel and expose it to a phosphor screen.

Visualize the bands using a phosphorimager.

Quantify the percentage of shifted (protein-bound) DNA versus free DNA in each lane

using densitometry software (e.g., ImageQuant). This will show the effect of BRC4

concentration on RAD51's DNA binding activity.

ATP Hydrolysis Assay
Objective: To measure the effect of BRC4 on the ssDNA-dependent ATPase activity of RAD51.

Methodology:

Reaction Setup:

Prepare a reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 4 mM MgCl₂, 1 mM DTT, 0.5 mM

ATP).

Include [γ-³²P]ATP in the reaction mix as a tracer.

Pre-incubate purified RAD51 protein with or without varying concentrations of BRC4

peptide for 15 minutes at 37°C.

Initiation of Reaction:

Initiate the reaction by adding ssDNA (e.g., poly(dT) or viral ssDNA) to the protein mixture.
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Incubate at 37°C. Take time points (e.g., 0, 15, 30, 60 minutes).

Analysis of Hydrolysis:

Stop the reaction at each time point by adding EDTA and SDS.

Spot a small aliquot of each reaction onto a polyethyleneimine (PEI)-cellulose thin-layer

chromatography (TLC) plate.

Develop the TLC plate in a buffer that separates ATP from ADP and free phosphate (Pi)

(e.g., 0.5 M LiCl, 1 M formic acid).

Quantification:

Dry the TLC plate and expose it to a phosphor screen.

Quantify the spots corresponding to [γ-³²P]ATP and free ³²Pi using a phosphorimager.

Calculate the percentage of ATP hydrolyzed at each time point for each condition to

determine the rate of ATP hydrolysis and the inhibitory effect of BRC4.

Conclusion
BRC4wt is a critical regulatory component within the BRCA2 protein, exercising precise control

over the recombinase RAD51. By promoting RAD51 filament formation on ssDNA while

simultaneously preventing its non-productive assembly on dsDNA and stabilizing the active

filament by inhibiting ATP hydrolysis, BRC4 ensures that homologous recombination is initiated

efficiently and at the correct location. This function is not only central to the repair of double-

strand breaks but is also a critical downstream step in the Fanconi Anemia pathway for the

resolution of interstrand crosslinks. A thorough understanding of these mechanisms is essential

for researchers in the fields of DNA repair and cancer biology and provides a foundation for the

development of novel therapeutic strategies that target these pathways.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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